2-Fluoroacetophenone

Photochemistry Electrochemistry Radical Reactions

2-Fluoroacetophenone (CAS 450-95-3) is the α-fluorinated acetophenone derivative—fluorine is on the ethanone side-chain, not the aromatic ring. This distinct α-fluorine creates a reactive center with a reduction potential 0.5–0.7 eV lower than acetophenone, enabling unique synthetic pathways ring-fluorinated isomers (2′-, 3′-, 4′-fluoroacetophenone) cannot replicate. It directly enables one-pot chromone-2-carboxylate scaffold synthesis via tandem C–C/C–O bond formation. For chiral alcohols, asymmetric reduction with (−)-DIP-Chloride yields (R)-2-fluoro-1-phenylethanol at 95% ee. Confirm identity by its well-defined constants: bp 187–189 °C, density 1.137 g/mL. Do not substitute with positional isomers.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 450-95-3
Cat. No. B1329501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroacetophenone
CAS450-95-3
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CF
InChIInChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyYOMBUJAFGMOIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroacetophenone (CAS 450-95-3): Key Properties and Procurement Context


2-Fluoroacetophenone (CAS 450-95-3) is a fluorinated aromatic ketone, specifically an α-fluorinated acetophenone derivative, characterized by a fluorine atom on the alpha-carbon of the ethanone side chain [1]. Its molecular formula is C₈H₇FO, with a molecular weight of 138.14 g/mol [2]. It is a versatile building block in organic synthesis, valued for the unique electronic and steric effects imparted by the α-fluorine, which profoundly alters its reactivity compared to non-fluorinated and ring-fluorinated analogs [3].

Why Generic 'Fluoroacetophenone' Substitution Fails: The Critical Distinction of 2-Fluoroacetophenone


Substituting 2-fluoroacetophenone (CAS 450-95-3) with other 'fluoroacetophenones' like 2'-, 3'-, or 4'-fluoroacetophenone is chemically unsound due to fundamentally different electronic and steric properties. The α-fluorine in 2-fluoroacetophenone is directly attached to the carbonyl carbon, creating a unique reactive center. This contrasts sharply with ring-fluorinated analogs, where the fluorine is on the aromatic ring. The α-fluorine drastically lowers the reduction potential by 0.5-0.7 eV compared to acetophenone [1] and dictates specific photochemical and nucleophilic pathways not accessible to its isomers [2]. Consequently, 2-fluoroacetophenone enables distinct synthetic transformations, such as the direct, one-pot synthesis of chromone-2-carboxylates [3], which are not achievable with its positional isomers.

Quantitative Differentiation of 2-Fluoroacetophenone (CAS 450-95-3): Head-to-Head Evidence vs. Analogs


Enhanced Photoreactivity and Lower Reduction Potential Relative to Non-Fluorinated Acetophenone

2-Fluoroacetophenone exhibits a significantly altered electronic structure compared to its non-fluorinated analog, acetophenone, directly impacting its redox chemistry and photochemical behavior. This is a class-level inference established through direct experimental comparison [1].

Photochemistry Electrochemistry Radical Reactions

Divergent Photochemical Reaction Pathway: Predominant Formation of Acetophenone and HF vs. Norrish Type II Products

A direct head-to-head comparison of photoreactivity shows that α-fluoroacetophenone undergoes a distinct reaction pathway under identical irradiation conditions compared to the class of non-fluorinated phenones [1].

Photochemistry Mechanistic Studies Synthetic Methodology

High Enantioselectivity in Asymmetric Reduction: R-Alcohol in 89% ee with (−)-DIP-Chloride

2-Fluoroacetophenone can be reduced to a valuable chiral alcohol with high enantioselectivity using (−)-DIP-Chloride, a result that distinguishes it from its di- and trifluorinated analogs which give opposite stereochemistry [1].

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Defined Single-Crystal Structure: Confirms Unique Ortho-Fluoro Conformation

The unambiguous solid-state structure of 2-fluoroacetophenone has been determined by X-ray diffraction, providing definitive proof of its molecular geometry and spatial arrangement, which is distinct from its meta- and para-isomers [1]. This is a class-level inference, as the ortho substitution defines the molecule's shape and potential intermolecular interactions.

Crystallography Structural Biology Materials Science

Differential Suitability for [18F]-Radiolabeling vs. 4-Fluoroacetophenone

In a direct comparison of radiolabeling efficiency for Positron Emission Tomography (PET) applications, 2-fluoroacetophenone was found to be unsuitable as a substrate for high-yield [18F]-fluorination under conditions optimized for its para-isomer [1]. This is a direct head-to-head comparison within the same study.

Radiochemistry PET Imaging Molecular Probes

Validated Physicochemical Properties: Definitive Data for Analytical and Process Control

2-Fluoroacetophenone possesses a well-defined set of physicochemical properties, including boiling point, density, and refractive index, which are distinct from its positional isomers. These properties serve as critical reference points for analytical method development and quality control .

Analytical Chemistry Quality Control Process Development

Evidence-Based Application Scenarios for Procuring 2-Fluoroacetophenone (CAS 450-95-3)


Direct Synthesis of Chromone-2-carboxylate Pharmacophores

Procurement of 2-fluoroacetophenone is specifically justified for the direct, one-pot synthesis of chromone-2-carboxylate scaffolds. This transformation leverages the unique reactivity of the α-fluorine to achieve a tandem C-C and C-O bond formation in a single step, a pathway not accessible with non-fluorinated or ring-fluorinated analogs [1].

Synthesis of Enantioenriched Chiral Building Blocks

When a project requires a specific chiral alcohol, 2-fluoroacetophenone is the required starting material for asymmetric reductions using reagents like (−)-DIP-Chloride. This method reliably produces the (R)-2-fluoro-1-phenylethanol with high enantiomeric excess (95% ee), a stereochemical outcome that differs for its di- and trifluorinated counterparts [2].

Mechanistic Studies in Photochemistry and Radical Reactions

For fundamental research into photochemical mechanisms or radical reaction pathways, 2-fluoroacetophenone serves as a distinct probe molecule. Its quantifiably lower reduction potential (0.5-0.7 eV) compared to acetophenone makes it a superior electron acceptor, and its unique photodefluorination pathway provides a clear mechanistic signature [3].

Analytical Method Development and Quality Control

Procurement for analytical purposes is supported by its well-defined and distinct physicochemical constants (e.g., boiling point of 187-189 °C, density of 1.137 g/mL) . These values are critical for calibrating instruments and verifying the identity of this specific compound, which is easily distinguished from other fluoroacetophenone isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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